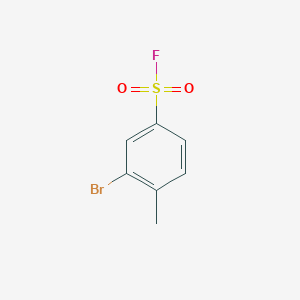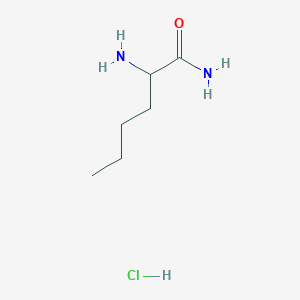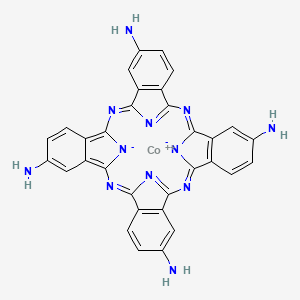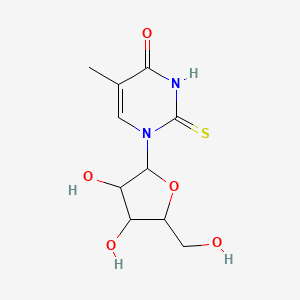
3-Bromo-4-methylbenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methylbenzene-1-sulfonyl fluoride: is an organic compound with the molecular formula C7H6BrFO2S It is a derivative of benzene, featuring a bromine atom, a methyl group, and a sulfonyl fluoride group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Bromination of 4-methylbenzenesulfonyl fluoride
Starting Material: 4-methylbenzenesulfonyl fluoride
Reagent: Bromine (Br2)
Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) at room temperature. The bromine is added dropwise to the solution of 4-methylbenzenesulfonyl fluoride, and the reaction mixture is stirred until the bromination is complete.
-
Industrial Production Methods
- The industrial production of 3-bromo-4-methylbenzene-1-sulfonyl fluoride generally follows the same synthetic route as described above. The process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
-
Electrophilic Aromatic Substitution
Reagents: Various electrophiles such as nitronium ion (NO2+), sulfonyl chloride (SO2Cl), etc.
Conditions: Typically carried out in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Products: Substituted benzene derivatives with the electrophile replacing a hydrogen atom on the benzene ring.
-
Nucleophilic Aromatic Substitution
Reagents: Nucleophiles such as hydroxide ion (OH-), amines, etc.
Conditions: Often requires elevated temperatures and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Products: Substituted benzene derivatives with the nucleophile replacing the bromine atom.
Scientific Research Applications
3-Bromo-4-methylbenzene-1-sulfonyl fluoride has several applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
-
Biology
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
- Utilized in the design of inhibitors for specific enzymes involved in various biological pathways.
-
Medicine
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
- Studied for its possible therapeutic effects and mechanisms of action in treating certain diseases.
-
Industry
- Applied in the production of specialty chemicals and materials.
- Used in the development of new polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-bromo-4-methylbenzene-1-sulfonyl fluoride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a valuable tool for studying enzyme mechanisms and protein interactions. The bromine atom and methyl group on the benzene ring also influence the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
-
4-Bromo-3-methylbenzene-1-sulfonyl chloride
- Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
- Used in similar applications but with different reactivity and selectivity.
-
3-Bromo-4-methylbenzenesulfonamide
- Contains a sulfonamide group instead of a sulfonyl fluoride group.
- Different reactivity and applications in organic synthesis and medicinal chemistry.
Uniqueness
- The presence of the sulfonyl fluoride group in 3-bromo-4-methylbenzene-1-sulfonyl fluoride imparts unique reactivity, making it a valuable compound for specific applications in chemical biology and organic synthesis. The combination of the bromine atom and methyl group further enhances its versatility and utility in various research fields.
Properties
Molecular Formula |
C7H6BrFO2S |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
3-bromo-4-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6BrFO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3 |
InChI Key |
JYADGRHNQICZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{(E)-[(2,5-dichlorophenyl)imino]methyl}-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B12504487.png)
![3-[3-(3,4-Dimethoxyphenyl)-1-{1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyloxy}propyl]phenoxyacetic acid](/img/structure/B12504490.png)


![N~2~-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B12504503.png)




![N~2~-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12504523.png)
![4-[5-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12504524.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12504541.png)

